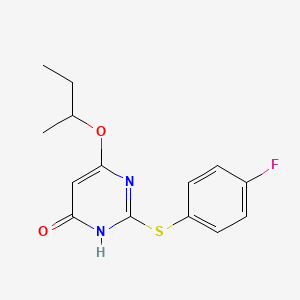

4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)-

Description

The compound 4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- is a pyrimidinone derivative characterized by a bicyclic pyrimidinone core substituted at positions 2 and 5. The 2-position bears a 4-fluorophenylthio group (-S-C₆H₄-F), while the 6-position is modified with a 1-methylpropoxy (sec-butoxy) chain (-O-CH(CH₂CH₃)₂). This structure confers unique electronic and steric properties, distinguishing it from other pyrimidinone analogs.

Properties

CAS No. |

284681-67-0 |

|---|---|

Molecular Formula |

C14H15FN2O2S |

Molecular Weight |

294.35 g/mol |

IUPAC Name |

4-butan-2-yloxy-2-(4-fluorophenyl)sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H15FN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |

InChI Key |

HOAIGVNXYPXAEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidinone Core

The pyrimidinone nucleus is typically prepared by condensation of appropriate amidines or urea derivatives with β-dicarbonyl compounds or their equivalents. For example, 4-methyl-1H-pyrimidin-6-one derivatives can be synthesized by cyclization reactions involving:

- Reaction of 4-methyl-2-thiouracil or 4-methyl-6-hydroxypyrimidin-2-one intermediates.

- Controlled conditions to maintain the keto-enol tautomerism favoring the pyrimidinone form.

Introduction of the 4-Fluorophenylthio Group

The 2-position substitution with a 4-fluorophenylthio group is commonly achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen or sulfonate) on the pyrimidinone ring with 4-fluorophenylthiolate anion. The thiolate can be generated in situ by:

- Deprotonation of 4-fluorothiophenol with a base such as cesium carbonate or potassium carbonate.

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50–80 °C).

This step yields the thioether linkage at the 2-position.

Alkylation with 1-Methylpropoxy Group at the 6-Position

The 6-position alkylation with 1-methylpropoxy substituent is performed via etherification:

- The 6-hydroxy group of the pyrimidinone intermediate is reacted with 1-methylpropanol or its activated derivative (e.g., 1-methylpropyl halide or tosylate).

- Base-mediated conditions (e.g., potassium carbonate or cesium carbonate) facilitate nucleophilic substitution.

- Reaction temperatures range from ambient to reflux depending on the leaving group and solvent.

This step installs the 1-methylpropoxy ether moiety.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiolation at 2-position | 4-Fluorothiophenol + Cs2CO3 | DMF or DMSO | 60–80 °C | 12–24 h | 74–95 | High yield with cesium carbonate base |

| Alkylation at 6-position | 1-Methylpropyl bromide + K2CO3 | Acetone or DMF | Reflux or 50 °C | 8–16 h | 70–85 | Etherification via nucleophilic substitution |

| Pyrimidinone core formation | Cyclization of amidine/urea with β-dicarbonyl | Ethanol or water | Reflux | 4–12 h | 60–80 | Standard heterocyclic ring formation |

Note: The yields and conditions are adapted from analogous pyrimidinone and thioether syntheses reported in literature and patent disclosures related to similar compounds.

Detailed Research Findings

Base Selection: Cesium carbonate is preferred for thiolation due to its strong basicity and ability to generate thiolate anions efficiently, leading to higher yields and cleaner reactions compared to potassium carbonate.

Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity of thiolate and alkoxide ions, improving substitution rates and yields.

Temperature Control: Moderate heating (60–80 °C) balances reaction kinetics and minimizes side reactions such as elimination or over-alkylation.

Purification: Post-reaction mixtures are typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the target compound with high purity.

Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and substitution pattern.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product Intermediate |

|---|---|---|---|---|

| 1 | Pyrimidinone formation | Amidines/urea + β-dicarbonyl compound | Reflux in ethanol/water | 4-Methylpyrimidin-6-one core |

| 2 | Thiolation | Pyrimidinone intermediate | 4-Fluorothiophenol + Cs2CO3, DMF | 2-(4-Fluorophenylthio)-pyrimidinone |

| 3 | Alkylation (etherification) | Hydroxy-pyrimidinone intermediate | 1-Methylpropyl bromide + K2CO3, acetone | 6-(1-Methylpropoxy)-2-(4-fluorophenylthio)pyrimidinone |

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylthio group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or alcohols.

Substitution: Formation of various substituted pyrimidinones.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4(1H)-Pyrimidinone exhibit significant antimicrobial activities. A study comparing various pyrimidine derivatives demonstrated that modifications to the thio group and substituents on the phenyl ring can lead to varying degrees of microbial inhibition. For instance, compounds with fluorinated phenyl groups showed enhanced activity against specific bacterial strains .

Anticancer Potential

The anticancer potential of this compound has been evaluated through its ability to inhibit key enzymes involved in cancer progression. Studies have shown that similar pyrimidinone derivatives can inhibit MIF2 tautomerase activity, which is crucial for tumor cell metabolism. For example, certain analogs exhibited IC50 values as low as 7.2 μM, indicating potent anticancer properties .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of 4(1H)-Pyrimidinone suggest that it may modulate inflammatory pathways. Compounds within this class have shown promise in inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrimidinone derivatives. Key factors include:

- Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.

- Substituent Variations : Alterations to the substituents on the pyrimidine ring can significantly influence biological efficacy.

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 4(1H)-Pyrimidinone | Anticancer (MIF2 Inhibition) | 7.2 | |

| Similar Pyrimidine Derivative | Antimicrobial | 15 | |

| Pyrimidinone Derivative | Anti-inflammatory | Not specified |

Case Studies

- Anticancer Activity Study : A focused study on thienopyrimidine derivatives revealed that structural modifications significantly impacted their ability to inhibit cancer cell growth. The study reported varying IC50 values based on different substituents, highlighting the importance of chemical structure in therapeutic efficacy.

- Antimicrobial Efficacy Research : Another investigation assessed the antimicrobial properties of various pyrimidine derivatives against clinical strains. The results indicated that compounds with a fluorinated phenyl group exhibited superior antimicrobial activity compared to their non-fluorinated counterparts.

- Anti-inflammatory Mechanism Exploration : Research on related compounds suggested potential mechanisms through which these derivatives could modulate inflammatory responses, paving the way for further exploration in therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations:

Electron-Withdrawing vs. This substitution may enhance metabolic stability due to reduced oxidative susceptibility . In contrast, the methoxy group in ’s compound increases electron density, which could favor π-π stacking interactions in biological targets .

Alkoxy Chain Effects :

- The 1-methylpropoxy (sec-butoxy) chain in the target compound provides steric bulk, likely reducing rotational freedom compared to linear alkoxy chains (e.g., propoxy in ). This may improve target selectivity but decrease aqueous solubility .

Bioactivity Implications: Pyrimidinones with fluoro substituents (e.g., ) show antiviral and antifungal activity, suggesting the target compound may share similar mechanisms, though direct data is lacking . Thione-containing analogs () exhibit metal chelation properties, which are absent in the target compound due to its thioether linkage .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Calculated Properties of Selected Analogs

*Note: Metabolic stability inferred from substituent chemistry.

Key Insights:

- The polar surface area (PSA) of ~60–70 Ų (estimated) indicates moderate blood-brain barrier penetration, unlike the highly polar compound (PSA 50.32 Ų) .

Biological Activity

4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)-, also known by its CAS number 284681-67-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a pyrimidinone core substituted with a fluorophenyl thio group and a propoxy moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15FN2O2S

- Molecular Weight : 294.345 g/mol

- IUPAC Name : 4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)-

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4(1H)-pyrimidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various thiopyrimidine derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that compounds bearing similar structural motifs showed broad-spectrum activity, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa .

| Compound | Activity Against K. pneumoniae | Activity Against P. aeruginosa |

|---|---|---|

| Compound A | Inhibitory Zone: 20 mm | Inhibitory Zone: 18 mm |

| Compound B | Inhibitory Zone: 22 mm | Inhibitory Zone: 20 mm |

| 4(1H)-Pyrimidinone | Inhibitory Zone: TBD | Inhibitory Zone: TBD |

The specific inhibitory zones for 4(1H)-pyrimidinone require further investigation to establish its comparative efficacy.

The biological activity of pyrimidinones often correlates with their ability to inhibit key enzymes involved in bacterial metabolism or replication. For example, some studies suggest that the thioether functionality may enhance binding affinity to target enzymes, thereby inhibiting their activity and leading to bacterial cell death .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several analogs of pyrimidinone derivatives and tested their antimicrobial properties. One notable study focused on the compound's interaction with bacterial cell membranes and its subsequent effect on permeability, leading to cell lysis in susceptible strains .

Clinical Relevance

While in vitro studies provide valuable insights into the potential applications of 4(1H)-pyrimidinone derivatives, clinical trials are necessary to evaluate their safety and efficacy in human populations. Preliminary data suggest that compounds with similar structures may serve as lead candidates for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.